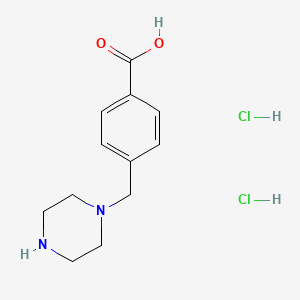

4-(Piperazin-1-ylmethyl)benzoic acid dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

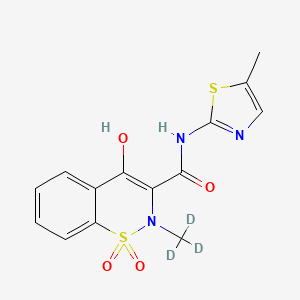

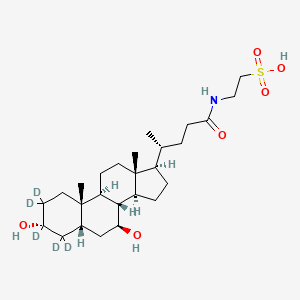

“4-(Piperazin-1-ylmethyl)benzoic acid dihydrochloride” is a chemical compound . It is often used in organic synthesis .

Molecular Structure Analysis

The molecular formula of “4-(Piperazin-1-ylmethyl)benzoic acid dihydrochloride” is C13H20Cl2N2O2 . The SMILES string representation of the molecule isCN1CCN(CC1)CC2=CC=C(C=C2)C(=O)O.Cl.Cl.O . Physical And Chemical Properties Analysis

“4-(Piperazin-1-ylmethyl)benzoic acid dihydrochloride” is a white solid . It has a melting point of 305-307°C . It is soluble in water and slightly soluble in methanol when heated . It is hygroscopic .Scientific Research Applications

Enzyme Interactions and Metabolic Pathways

4-(Piperazin-1-ylmethyl)benzoic acid dihydrochloride plays a role in the oxidative metabolism of novel antidepressants, such as Lu AA21004, by being metabolized into various metabolites through the action of cytochrome P450 enzymes and other metabolic enzymes. This compound is involved in the formation of a benzylic alcohol which is then oxidized to the corresponding benzoic acid, demonstrating its role in drug metabolism and potential interactions with enzymes like CYP2D6, CYP2C9, and CYP3A4/5 (Hvenegaard et al., 2012).

Crystallographic Studies

The compound has been analyzed in various crystallographic studies to understand its structure and interactions. For instance, the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid and its derivatives have been investigated to understand the conformation and dihedral angles within the molecule, which can provide insights into its reactivity and potential applications in material science or drug design (Faizi et al., 2016).

Supramolecular Chemistry

In supramolecular chemistry, piperazine-based compounds, including those related to 4-(Piperazin-1-ylmethyl)benzoic acid dihydrochloride, have been used to construct various supramolecular architectures. These studies explore the hydrogen bonding capabilities and the potential for forming complex networks, which could have implications in the development of new materials or nanotechnology applications (Chen & Peng, 2011).

Biological and Pharmacological Research

Derivatives of 4-(Piperazin-1-ylmethyl)benzoic acid dihydrochloride have been synthesized and evaluated for their biological activities, including antibacterial and antifungal properties. This research contributes to the ongoing search for new antimicrobial agents and could lead to the development of new drugs (Shaheen et al., 2018).

Receptor Binding Studies

Piperazine derivatives, including those related to 4-(Piperazin-1-ylmethyl)benzoic acid dihydrochloride, have been explored for their receptor binding properties, particularly in relation to serotonin receptors. These studies contribute to our understanding of receptor-ligand interactions and can inform the design of receptor-targeted therapies (Sonda et al., 2004).

Safety and Hazards

“4-(Piperazin-1-ylmethyl)benzoic acid dihydrochloride” is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H302 - H319 , indicating that it is harmful if swallowed and causes serious eye irritation.

Mechanism of Action

Target of Action

This compound is often used in organic synthesis

Biochemical Pathways

The biochemical pathways affected by 4-(Piperazin-1-ylmethyl)benzoic acid dihydrochloride are currently unknown . As a compound used in organic synthesis , its effects on biochemical pathways would depend on the specific context of its use.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(Piperazin-1-ylmethyl)benzoic acid dihydrochloride . These factors could include temperature, pH, and the presence of other substances in the environment.

properties

IUPAC Name |

4-(piperazin-1-ylmethyl)benzoic acid;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2.2ClH/c15-12(16)11-3-1-10(2-4-11)9-14-7-5-13-6-8-14;;/h1-4,13H,5-9H2,(H,15,16);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTYMSLWMAMSCLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC=C(C=C2)C(=O)O.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

86620-70-4 |

Source

|

| Record name | 4-(Piperazin-1-ylmethyl)benzoesäure dihydrochlorid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

acetyl chloride](/img/structure/B562378.png)

![[2,2'-Bipyridine]-4,4'(1H,1'H)-dithione](/img/structure/B562386.png)